

An In-depth Technical Guide to 3-Noradamantanecarboxylic Acid

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Compound of Interest

Compound Name: 3-Noradamantanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Noradamantanecarboxylic acid, also known by its IUPAC name tricyclo[3.3.1.0^{3,7}]nonane-3-carboxylic acid, is a bridged carbocyclic compound with a rigid cage-like structure. This unique three-dimensional arrangement imparts distinct physicochemical properties, making it a molecule of interest in medicinal chemistry and materials science. Its compact and lipophilic noradamantane core can be strategically functionalized, offering a versatile scaffold for the design of novel therapeutic agents and specialized polymers. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed synthesis protocol for **3-Noradamantanecarboxylic acid**, aimed at researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

The molecular structure of **3-Noradamantanecarboxylic acid** is characterized by a tricyclic alkane framework with a carboxylic acid group attached to one of the bridgehead carbons.

Molecular Formula: C₁₀H₁₄O₂[\[1\]](#)

Molecular Weight: 166.22 g/mol [\[1\]](#)

CAS Number: 16200-53-6[\[1\]](#)

IUPAC Name: tricyclo[3.3.1.0^{3'7'}]nonane-3-carboxylic acid[1]

Synonyms: 3-Carboxynoradamantane, Hexahydro-2,5-methanopentalene-3a(1H)-carboxylic acid[1]

Physicochemical Properties

The rigid, non-planar structure of **3-Noradamantanecarboxylic acid** influences its physical and chemical properties. The available quantitative data is summarized in the table below.

Property	Value	Source
Melting Point	104-108 °C	Vendor Data
Boiling Point	234.44 °C (estimated)	Vendor Data
pKa	4.78 ± 0.20 (predicted)	Vendor Data
Water Solubility	Insoluble	Vendor Data

Spectroscopic Characterization

Detailed experimental spectroscopic data for **3-Noradamantanecarboxylic acid** is not widely available in the public domain. However, based on the general principles of spectroscopy for carboxylic acids and related adamantane structures, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-Noradamantanecarboxylic acid** is expected to show a complex pattern of signals in the aliphatic region (typically 1.0-3.0 ppm) corresponding to the protons of the noradamantane cage. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to deshielding and hydrogen bonding.[2] The exact chemical shifts and coupling constants would be dependent on the solvent used for analysis.

¹³C NMR Spectroscopy

In the ^{13}C NMR spectrum, the carbonyl carbon of the carboxylic acid group is anticipated to resonate in the downfield region, typically between 170 and 185 ppm.[2] The carbons of the noradamantane framework would appear in the upfield region, with bridgehead carbons showing distinct chemical shifts from the methylene bridge carbons.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Noradamantanecarboxylic acid** is expected to exhibit characteristic absorption bands for the carboxylic acid functional group. A very broad O-H stretching band is anticipated in the region of $2500\text{--}3300\text{ cm}^{-1}$, which is a hallmark of hydrogen-bonded carboxylic acids.[3] A strong and sharp C=O stretching absorption is expected between 1710 and 1760 cm^{-1} . [3] Additionally, C-O stretching and O-H bending vibrations would also be present.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of **3-Noradamantanecarboxylic acid** would likely show the molecular ion peak (M^+) at m/z 166. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group ($-\text{OH}$, $\text{M}-17$) and the carboxyl group ($-\text{COOH}$, $\text{M}-45$). [4] The fragmentation of the noradamantane cage would also contribute to the overall mass spectrum.

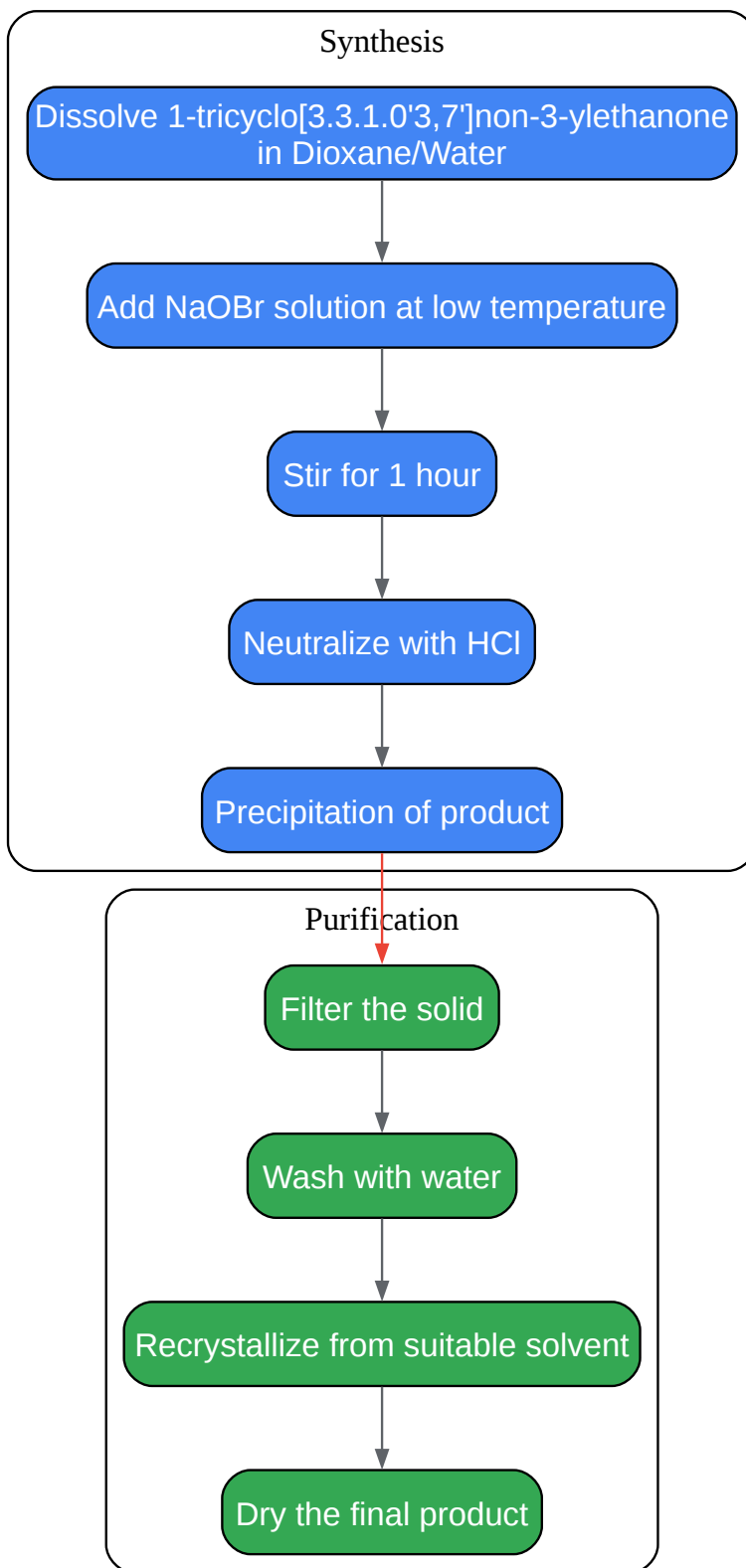
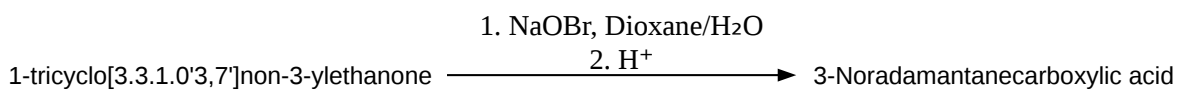
Experimental Protocols

A detailed and validated experimental protocol for the synthesis of **3-Noradamantanecarboxylic acid** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be adapted from the synthesis of related adamantane carboxylic acids. One such potential method involves the haloform reaction of a suitable precursor.

Synthesis of 3-Noradamantanecarboxylic Acid

A potential synthesis route for **3-Noradamantanecarboxylic acid** starts from 1-tricyclo[3.3.1.0^{3'7'}]non-3-ylethanone. The protocol described below is based on a patent literature procedure and may require optimization.

Reaction Scheme:



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